Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside
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Overview
Description
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C24H47NO6 and a molecular weight of 445.63 g/mol . This compound is known for its amphiphilic properties, making it useful in various biochemical and industrial applications.
Mechanism of Action
Target of Action
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a biomedical compound with potential in combating cancer . The primary targets of this compound are neoplastic cells . These cells are characterized by abnormal and uncontrolled growth, and they form the basis of cancerous tumors .
Mode of Action
The compound acts as an efficacious inhibitor, hampering the unwarranted expansion of malignant tumors . It meticulously targets and curbs the proliferation of neoplastic cells . .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of neoplastic cells . This leads to the curbing of the expansion of malignant tumors , which is a significant step in combating cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside can be synthesized through a multi-step process involving the glycosylation of hexadecyl alcohol with 2-acetamido-2-deoxy-D-glucose. The reaction typically requires the presence of a catalyst such as trifluoromethanesulfonic acid and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to ensure high quality .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the glucopyranoside ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hexadecyl glucosides, glucosamine derivatives, and other modified carbohydrate structures .
Scientific Research Applications
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture and molecular biology experiments to study membrane proteins and other cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the formulation of cosmetics, detergents, and other personal care products.
Comparison with Similar Compounds
Similar Compounds
Octyl β-D-glucopyranoside: Another carbohydrate-based surfactant with a shorter alkyl chain.
Dodecyl β-D-maltoside: A similar compound with a maltose moiety instead of glucose.
Nonyl β-D-glucopyranoside: Similar structure but with a nonyl group instead of a hexadecyl group.
Uniqueness
Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its long hexadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in stabilizing membrane proteins and forming micelles in aqueous solutions .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPLHUPPYUENY-MRKXFKPJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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